Welcome to the BenchChem Online Store!
molecular formula C15H13Cl B1611634 3-Chloro-1,1-diphenylpropene CAS No. 24626-27-5

3-Chloro-1,1-diphenylpropene

Cat. No. B1611634
M. Wt: 228.71 g/mol
InChI Key: MTOVXZPDHLKNAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05736284

Procedure details

A 300-ml reaction flask was charged with 54.13 g (0.3 mol) of 1,1-diphenylethylene (9a), 108.26 g of acetic acid and 13.51 g (0.45 mol) of paraformaldehyde, and 13.67 g (0.375 mol) of hydrogen chloride was blown in with stirring at 30° C. for 3.5 hours. The reaction temperature was kept at 30° C. by cooling because of weak heat development. The blowing-in of hydrogen chloride was stopped, and the solution was stirred at the same temperature for 2 hours, followed by standing overnight. The reaction solution was poured into 200 ml of water, followed by extraction with 200 ml of toluene. The resulting product was washed with water, washed with 2% soda ash, washed with water, dried over magnesium sulfate, and concentrated to obtain 68.42 g of a crude chloride. It was distilled in a Claisen flask equipped with a vigreux to obtain 57.51 g.
Quantity
54.13 g
Type
reactant
Reaction Step One
Quantity
108.26 g
Type
reactant
Reaction Step One
Quantity
13.51 g
Type
reactant
Reaction Step One
Quantity
13.67 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Yield
79%

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[CH2:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:15](O)(=O)C.C=O.[ClH:21]>O>[C:1]1([C:7]([C:9]2[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=2)=[CH:8][CH2:15][Cl:21])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
54.13 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(=C)C1=CC=CC=C1
Name
Quantity
108.26 g
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
13.51 g
Type
reactant
Smiles
C=O
Name
Quantity
13.67 g
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
with stirring at 30° C. for 3.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 300-ml reaction flask
CUSTOM
Type
CUSTOM
Details
was kept at 30° C.
TEMPERATURE
Type
TEMPERATURE
Details
by cooling because of weak heat development
STIRRING
Type
STIRRING
Details
the solution was stirred at the same temperature for 2 hours
Duration
2 h
WAIT
Type
WAIT
Details
by standing overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with 200 ml of toluene
WASH
Type
WASH
Details
The resulting product was washed with water
WASH
Type
WASH
Details
washed with 2% soda ash
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C(=CCCl)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 68.42 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 99.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.